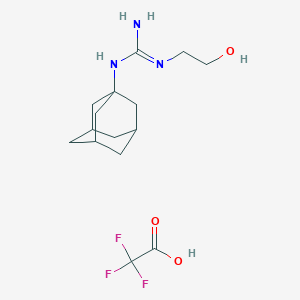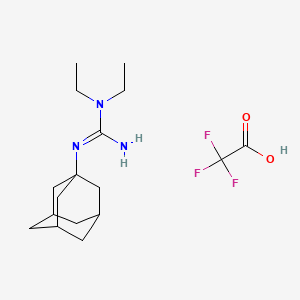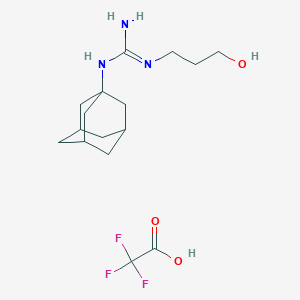
1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid (AHTA) is a synthetic compound that has been used in scientific research for its potential therapeutic properties. AHTA is a guanidine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid has been shown to inhibit the activity of certain enzymes and proteins, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. 1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid has also been shown to inhibit the growth of cancer cells and to have anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid is its potential therapeutic properties, which make it a promising candidate for further investigation. However, one limitation of 1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid is its limited solubility in water, which may make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid. One area of interest is its potential use in the treatment of diabetes and neurological disorders. 1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid may also have potential applications in the treatment of viral infections and cancer. Further research is needed to fully understand the mechanisms of action of 1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid and to explore its potential therapeutic properties.
Synthesemethoden
1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid can be synthesized through a multi-step process involving the reaction of 1-adamantylamine with 2-chloroethyl isocyanate, followed by the reaction of the resulting intermediate with trifluoroacetic acid. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. 1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid has also been studied for its potential use in the treatment of diabetes and neurological disorders.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O.C2HF3O2/c14-12(15-1-2-17)16-13-6-9-3-10(7-13)5-11(4-9)8-13;3-2(4,5)1(6)7/h9-11,17H,1-8H2,(H3,14,15,16);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLPOHJAKOZRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=NCCO)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 4-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)piperazine-1-carboxylate](/img/structure/B7359228.png)
![3-(3-But-3-ynyldiazirin-3-yl)-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7359236.png)
![3-ethyl-N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]pentanamide](/img/structure/B7359244.png)
![3-(3-but-3-ynyldiazirin-3-yl)-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B7359259.png)
![N-(3-ethoxypropyl)-1-[3-[(2-hydroxyacetyl)amino]propanoyl]piperidine-4-carboxamide](/img/structure/B7359268.png)
![4-[(3aS,7aS)-7a-(hydroxymethyl)-5-[2-(1H-indol-3-yl)acetyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-2-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7359277.png)
![1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359280.png)
![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359286.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7359304.png)



